5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid
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Overview
Description
5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl and trifluoromethyl group, a thiomethyl linkage, and a furoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(trifluoromethyl)pyrimidine-2-thiol.
Thiomethylation: The thiol group on the pyrimidine ring is then reacted with a methylating agent like methyl iodide to form the thiomethyl derivative.
Furoic Acid Coupling: The thiomethyl pyrimidine derivative is coupled with 2-furoic acid under conditions that facilitate the formation of the desired product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the furoic acid moiety, potentially altering the electronic properties of the compound.
Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrimidine or furoic acid moieties.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance binding affinity to certain targets, while the thiomethyl and furoic acid moieties can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(trifluoromethyl)pyrimidine-2-thiol: Shares the pyrimidine core but lacks the furoic acid moiety.
2-Furoic Acid: Contains the furoic acid moiety but lacks the pyrimidine ring.
5-(Methylthio)-2-furoic Acid: Similar in structure but without the trifluoromethyl-pyrimidine substitution.
Uniqueness
5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the thiomethyl linkage and furoic acid moiety provide additional sites for chemical modification and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c1-6-4-9(12(13,14)15)17-11(16-6)21-5-7-2-3-8(20-7)10(18)19/h2-4H,5H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKTDJZTAKSLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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